molecular formula C17H17NO4S B2448978 N-(4-acetylphenyl)-2-tosylacetamide CAS No. 881797-69-9

N-(4-acetylphenyl)-2-tosylacetamide

Cat. No. B2448978
CAS RN: 881797-69-9
M. Wt: 331.39
InChI Key: IYKLWTZEHOXAFA-UHFFFAOYSA-N
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Description

N-(4-acetylphenyl)-2-tosylacetamide is a chemical compound with the molecular formula C10H11NO2 . It is also known by other names such as 4-Acetamidoacetophenone and 4′-Acetylacetanilide .


Synthesis Analysis

The synthesis of this compound or similar compounds often involves the reaction of precursors like ethyl 2-arylazo-3-mercapto-3-phenylaminoacrylate derivatives, 2-acetyl-2-arylazo-thioacetanilide derivatives, and N-aryl-2-cyano-3-mercapto-3-phenylaminoacrylamide derivatives with N-(4-acetylphenyl)-2-chloroacetamide in alcoholic sodium ethoxide .


Molecular Structure Analysis

The molecular structure of this compound is characterized by spectroscopic analyses such as IR, 1H NMR, and mass spectroscopy . The compound has a close HOMO–LUMO energy gap, which is an important factor in determining its reactivity .


Chemical Reactions Analysis

This compound can participate in various chemical reactions. For instance, it can undergo Michael-type addition with aromatic alcohols to yield 1-(4-acetylphenyl)-3-aryloxypyrrolidine-2,5-diones .


Physical And Chemical Properties Analysis

This compound has a molecular weight of 177.20 . Its melting point is reported to be between 166-170 °C .

Scientific Research Applications

Synthesis and Chemical Reactions

  • One-Pot Preparation Methods : N-(4-acetylphenyl)-2-tosylacetamide has been explored in the context of one-pot preparation methods. For example, isomeric acetyl- and trifluoroacetyl-azidothiophenes were prepared using a one-pot procedure that involved halogen–lithium exchange and reaction with N,N-dimethylacetamide and tosyl azide (Spagnolo & Zanirato, 1996).

  • Synthesis and Improvement Techniques : There have been studies focused on improving the synthesis techniques for compounds related to this compound. For instance, N-[3-((3-(Dimethylamino)-1-oxo-2-propenyl)phenyl]-N-ethyl acetamide was synthesized with an overall yield of 77%, involving improvements in the methods of reduction, acetylation, and ethylation (Gong Fenga, 2007).

  • Palladium-Catalyzed Reactions : This chemical has been involved in studies related to palladium-catalyzed reactions. For example, N-tosylphenylacetamide derivatives were treated with copper(II) acetate in the presence of palladium(II) acetate to afford 3,3-disubstituted oxindoles, showing the potential of this compound in complex chemical reactions (Miura, Ito, & Murakami, 2009).

Biological and Medicinal Applications

  • Antitumor Properties : A study explored the antitumor profile of novel 5-acetyl-4-((4-acetylphenyl)amino)-2-aminothiophene-3-carbonitrile scaffolds, which suggests that derivatives of this compound could have applications in cancer research (Khalifa & Algothami, 2020).

  • Antimicrobial Agents : Chalcone derivatives (E)-2-(4-acetamidophenoxy)-N-(3-(3-(4-substitutedphenyl) acryloyl) phenyl) acetamide were synthesized and tested for antimicrobial activity. This research indicates the potential use of this compound derivatives as antimicrobial agents (Babu & Selvaraju, 2020).

Material Science and Other Applications

  • X-Ray Powder Diffraction : The compound and its derivatives have been characterized using X-ray powder diffraction, which is essential for understanding their structure and properties. This technique is crucial in material science and chemistry for identifying the crystalline phases of compounds (Olszewska, Tarasiuk, & Pikus, 2011).

Safety and Hazards

N-(4-acetylphenyl)-2-tosylacetamide may cause skin irritation, serious eye irritation, and respiratory irritation. It is harmful if swallowed or inhaled . It should be stored in a well-ventilated place and kept tightly closed .

Future Directions

The future directions for research on N-(4-acetylphenyl)-2-tosylacetamide could involve further exploration of its potential biological activities, such as its anti-inflammatory properties . Additionally, the development of more efficient synthesis methods and the study of its interactions with various biological targets could be areas of interest .

properties

IUPAC Name

N-(4-acetylphenyl)-2-(4-methylphenyl)sulfonylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17NO4S/c1-12-3-9-16(10-4-12)23(21,22)11-17(20)18-15-7-5-14(6-8-15)13(2)19/h3-10H,11H2,1-2H3,(H,18,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IYKLWTZEHOXAFA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)CC(=O)NC2=CC=C(C=C2)C(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17NO4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

331.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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